(3-(Methylthio)pyrazin-2-yl)methanamine
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Overview
Description
(3-(Methylthio)pyrazin-2-yl)methanamine is an organic compound belonging to the pyrazine family It features a pyrazine ring substituted with a methylthio group at the third position and a methanamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methylthio)pyrazin-2-yl)methanamine typically involves the following steps:
Formation of the Pyrazine Ring: Starting from simple precursors like ethylenediamine and glyoxal, the pyrazine ring is formed through a condensation reaction.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Attachment of the Methanamine Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the pyrazine ring, to form dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrazine derivatives.
Substitution Products: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-(Methylthio)pyrazin-2-yl)methanamine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological systems. It may serve as a building block for the synthesis of bioactive molecules.
Medicine: Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could be a candidate for designing molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which (3-(Methylthio)pyrazin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylthio and methanamine groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: Similar structure but with a chlorine atom instead of a methylthio group.
(3-Methoxypyrazin-2-yl)methanamine: Contains a methoxy group instead of a methylthio group.
(3-Aminopyrazin-2-yl)methanamine: Features an amino group at the third position.
Uniqueness: (3-(Methylthio)pyrazin-2-yl)methanamine is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for the development of new molecules with desired properties.
Properties
IUPAC Name |
(3-methylsulfanylpyrazin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQDYVYWLJTEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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